Keto Diclofenac Sodium Salt is a non-steroidal anti-inflammatory drug (NSAID) derived from diclofenac, which is widely used for its analgesic and anti-inflammatory properties. This compound is particularly notable for its enhanced solubility and bioavailability compared to other forms of diclofenac, making it effective for rapid relief from pain and inflammation. The chemical structure of Keto Diclofenac Sodium Salt is characterized by the presence of a keto group, which contributes to its pharmacological activity.
Keto Diclofenac Sodium Salt is synthesized from diclofenac acid, which is itself derived from the parent compound, 2-(2,6-dichloroanilino)phenylacetic acid. The sodium salt form enhances its solubility in aqueous solutions, facilitating better absorption in the body.
Keto Diclofenac Sodium Salt falls under the classification of non-steroidal anti-inflammatory drugs. It is primarily used in the treatment of various inflammatory conditions, pain management, and as an analgesic. Its unique properties distinguish it from other NSAIDs such as ibuprofen and naproxen.
The synthesis of Keto Diclofenac Sodium Salt typically involves the neutralization of diclofenac acid with sodium hydroxide. This reaction takes place in an aqueous medium under controlled conditions to ensure high yield and purity.
The molecular formula for Keto Diclofenac Sodium Salt is , with a molecular weight of approximately 333.12 g/mol. The compound features a keto group that enhances its pharmacological properties.
Keto Diclofenac Sodium Salt can undergo several types of chemical reactions:
Keto Diclofenac Sodium Salt exerts its therapeutic effects primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation and pain signaling. By reducing prostaglandin production, Keto Diclofenac Sodium Salt alleviates pain and inflammation effectively.
Keto Diclofenac Sodium Salt has a wide array of scientific applications:
Keto diclofenac sodium salt (2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetic acid sodium salt) is synthesized through strategic modifications of classical diclofenac routes, emphasizing carbonyl introduction at the acetic acid moiety. The primary pathways involve Chapman rearrangement and intramolecular Friedel-Crafts cyclization, both requiring precise control over reaction intermediates [1] [7].
In the Chapman approach, N-phenyl-2,6-dichloroaniline undergoes chloroacetylation followed by Smiles rearrangement under basic conditions. This yields a hydroxyacetyl intermediate that is subsequently oxidized to the α-keto acid precursor. Patent data demonstrates that substituting oxalyl chloride with chloroacetyl chloride reduces toxic byproducts while maintaining yields >85% under optimized conditions [7]. Alternative routes employ Friedel-Crafts acylation using Lewis acids (AlCl₃, ZnCl₂) to cyclize N-(2-carboxymethylphenyl)-2,2,6,6-cyclohexylimine intermediates, followed by aromatization. This method achieves 90% conversion when catalyzed by AlCl₃ in dichloromethane at 0-5°C [3] [4].
Phase-transfer catalysts (PTCs) significantly enhance efficiency in carboxylation steps for precursor synthesis. Tetrabutylammonium bromide facilitates o-nitrophenylacetic acid synthesis from o-nitrotoluene and CO₂, achieving 92% yield versus 68% without PTC [3]. Recent innovations include cascade etherification/Smiles rearrangement in continuous flow systems, bypassing intermediate isolation and directly generating hydroxyacetyldiphenylamine derivatives [7].
Table 1: Key Catalysts for Keto Diclofenac Intermediate Synthesis
Reaction Step | Catalyst System | Yield (%) | Byproduct Reduction |
---|---|---|---|
Carboxylation | TBAB / K₂CO₃ | 92 | 35% vs. non-catalyzed |
Friedel-Crafts Cyclization | AlCl₃ (anhydrous) | 90 | Chlorinated impurities <1.5% |
Smiles Rearrangement | Polyethylene glycol-400 | 88 | Hydrolysis byproducts <2% |
Oxidation | NaOCl / AcOH | 85 | Over-oxidation <0.8% |
Industrial production prioritizes atom economy, waste minimization, and continuous processing. Traditional batch hydrolysis of 2,6-dichloro-N-diphenylaniline generates stoichiometric 2-hydroxyacetic acid waste. Modern flow chemistry integrates six steps (amide formation → etherification → Smiles rearrangement → chlorination → cyclization → hydrolysis) in a single system, shortening residence time to <3.5 hours and increasing overall yield to 63% [7]. Key parameters include:
Photocatalytic methods using graphitic carbon nitride (g-C₃N₄) have been explored for oxidation steps. Urea-derived g-C₃N₄ catalysts exhibit 98% diclofenac degradation efficiency under UV, suggesting potential for controlled keto-group introduction. Surface area optimization (up to 89 m²/g via water templating) significantly enhances reaction kinetics [8].
Table 2: Industrial Process Optimization Parameters
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Overall Yield | 40-45% | 63% | +40% |
Total Reaction Time | 24-36 h | 3.5 h | 85% reduction |
Byproduct Generation | 15-20% | <5% | 66-75% reduction |
Temperature Control | ±5°C | ±0.5°C | Enhanced selectivity |
Keto diclofenac sodium salt (CAS 70757-34-5) is classified as "Diclofenac Impurity 25" in pharmacopeias, necessitating strict control ≤0.15% in APIs [5]. Major synthesis-derived impurities include:
Advanced purification employs crystallization polarity gradients. Initial isolation from THF/water (1:3) removes hydrophilic impurities, followed by toluene recrystallization to eliminate hydrophobic dimers. This two-step process achieves 99.8% purity by HPLC [4]. Spectroscopic monitoring (FTIR, NMR) targets characteristic signals: carbonyl stretches at 1720 cm⁻¹ (keto acid) and 1680 cm⁻¹ (amide impurities), and ¹³C NMR keto-carbon at δ 192 ppm [9] [10].
Process analytical technology (PAT) tools enable real-time impurity tracking. Inline UV-Vis at 280 nm detects aromatic byproducts during oxidation, allowing immediate pH adjustment to quench over-oxidation. Strict control of chlorine stoichiometry (1.02 eq.) in chlorination steps minimizes 3,5-dichloro isomer formation to <0.1% [3] [7].
Table 3: Critical Impurities and Control Strategies
Impurity | Origin | Control Method | Acceptance Limit |
---|---|---|---|
3',5'-Dichloro isomer | Friedel-Crafts side reaction | Cl₂ stoichiometry (1.02 eq.) | ≤0.10% |
2-Hydroxyacetic acid derivative | Incomplete oxidation | Reaction monitoring by UV-Vis | ≤0.15% |
Bis-diclofenac ketone | High-temperature dimerization | Toluene recrystallization | ≤0.05% |
Residual Pd | Hydrogenation catalyst | Chelating resin filtration | ≤10 ppm |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3